5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole: is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Nitro Group: Nitration of the benzimidazole core can be achieved using a mixture of concentrated sulfuric acid and nitric acid.
Alkylation with Prop-2-yn-1-yl Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzimidazoles: Nucleophilic substitution reactions yield various substituted benzimidazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties against various pathogens.
Anticancer Research: Potential use in the development of anticancer agents due to its structural similarity to other bioactive benzimidazoles.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group could be involved in redox reactions, while the prop-2-yn-1-yl groups may facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzimidazole: Lacks the prop-2-yn-1-yl groups but shares the nitrobenzimidazole core.
1-(Prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole: Lacks the nitro group but has similar alkylation.
Uniqueness
Structural Features: The combination of nitro and prop-2-yn-1-yl groups in the same molecule is unique and may confer distinct chemical and biological properties.
The unique structure may lead to novel applications in various fields, including medicinal chemistry and materials science.
Properties
CAS No. |
112093-95-5 |
---|---|
Molecular Formula |
C13H9N3O2S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
5-nitro-1-prop-2-ynyl-2-prop-2-ynylsulfanylbenzimidazole |
InChI |
InChI=1S/C13H9N3O2S/c1-3-7-15-12-6-5-10(16(17)18)9-11(12)14-13(15)19-8-4-2/h1-2,5-6,9H,7-8H2 |
InChI Key |
YKSCOWJOUSKSII-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.